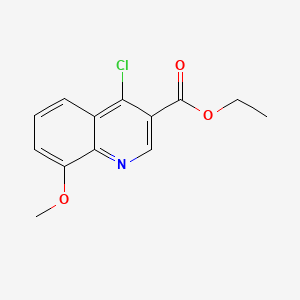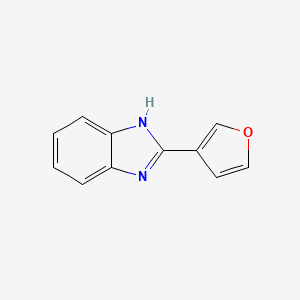
2-(furan-3-yl)-1H-1,3-benzodiazole
Vue d'ensemble
Description
2-(furan-3-yl)-1H-1,3-benzodiazole is a compound that features a benzodiazole moiety fused with a furan ring. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The furan ring, a heterocyclic aromatic, is known for its electron-donating properties, which can contribute to the electronic characteristics of the compound. The benzodiazole portion of the molecule is a versatile scaffold in drug design, often providing a rigid framework that can engage in various non-covalent interactions with biological targets.
Synthesis Analysis
The synthesis of related furan and benzodiazole derivatives has been explored in several studies. For instance, furan and benzochalcogenodiazole-based monomers were synthesized using a donor-acceptor approach, which could be relevant for the synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole . Additionally, the synthesis of various furan-substituted compounds, such as benzofuran derivatives and thiazolopyrimidines, has been reported, which often involves the reaction of furan-containing building blocks with other chemical entities . These methods could potentially be adapted for the synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan-substituted benzodiazoles has been determined in several studies, which can provide insights into the structural characteristics of 2-(furan-3-yl)-1H-1,3-benzodiazole . The presence of the furan ring can influence the overall geometry of the molecule, including the planarity and the electronic distribution. The π-π and C-H···π interactions observed in these structures are crucial for understanding the conformational preferences and potential intermolecular interactions of such compounds .
Chemical Reactions Analysis
The reactivity of furan-containing benzodiazoles has been explored, with studies showing that these compounds can undergo various electrophilic substitution reactions . For example, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole was subjected to bromination, nitration, and other reactions, which preferentially occurred at the 5-position of the furan ring . This suggests that the furan ring in 2-(furan-3-yl)-1H-1,3-benzodiazole could also be a site for chemical modifications, potentially altering the compound's properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-substituted benzodiazoles are influenced by the nature of the substituents and the electronic characteristics of the furan and benzodiazole moieties. The electron-donating effect of the furan ring can lower the oxidation potential of the compound and affect its absorption spectra, as observed in related polymers . Additionally, the presence of the furan ring can contribute to the hydrophobic character of the molecule, which is important for its interaction with biological systems . Understanding these properties is essential for predicting the behavior of 2-(furan-3-yl)-1H-1,3-benzodiazole in various environments and for its potential applications in material science and drug discovery.
Applications De Recherche Scientifique
Inhibition of Leukotriene B4 and Cancer Cell Growth
2-(2-aminothiazol-4-yl)benzo[b]furan derivatives, related to 2-(furan-3-yl)-1H-1,3-benzodiazole, have been synthesized and evaluated for their inhibitory activity on leukotriene B4 and growth inhibition in cancer cell lines, especially human pancreatic cancer cells MIA PaCa-2. One compound, 3-(4-Chlorophenyl)-2-[5-formyl-2-[(dimethylamino)methyleneamino]thiazol-4-yl]-5-methoxybenzo[b]furan, showed potent and selective inhibition (Kuramoto et al., 2008).
Anti-inflammatory and Antithrombotic Potential
New 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs, structurally related to 2-(furan-3-yl)-1H-1,3-benzodiazole, have shown promising results as potent anti-inflammatory and antithrombotic drugs, exhibiting good binding affinity towards mouse COX-2 (Sekhar et al., 2009).
Oxidative Status Investigation in Rats
Research on 2-furan-2-yl-1H-benzimidazole, a compound similar to 2-(furan-3-yl)-1H-1,3-benzodiazole, has shown that it affects vitamins A, E, C, and selenium levels in rats, suggesting a potential impact on oxidative stress (Karatas et al., 2008).
Nematicidal and Antimicrobial Activity
A series of 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one have shown significant nematicidal and antimicrobial activity against various bacterial and fungal organisms, indicating their potential in agriculture and medicine (Reddy et al., 2010).
Safety And Hazards
Orientations Futures
The production of chemicals from biomass offers both economic and ecological benefits . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are of particular interest . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Propriétés
IUPAC Name |
2-(furan-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRSTOWOUHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314431 | |
| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-3-yl)-1H-1,3-benzodiazole | |
CAS RN |
3878-22-6 | |
| Record name | NSC283172 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




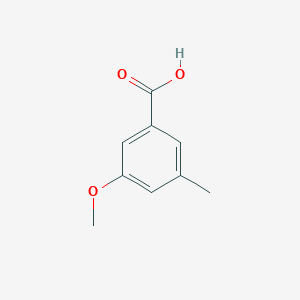

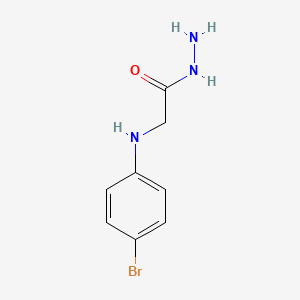
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
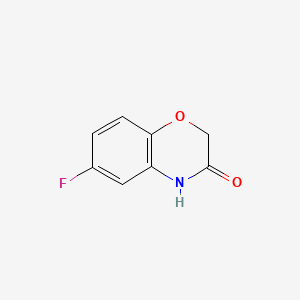

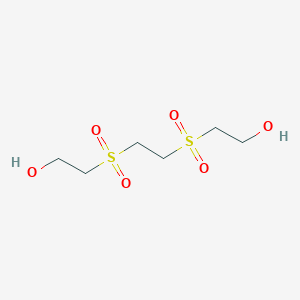
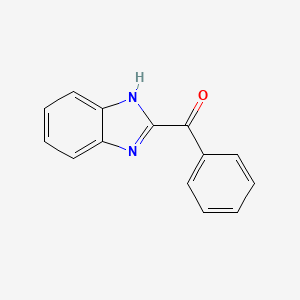

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
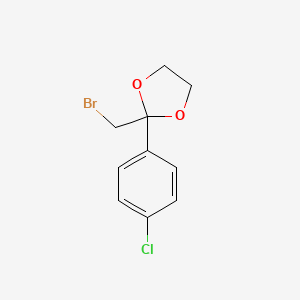
![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
